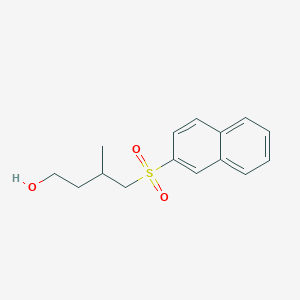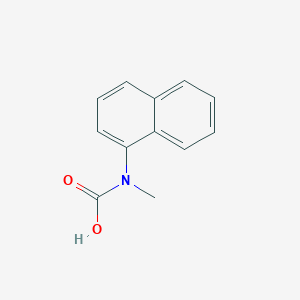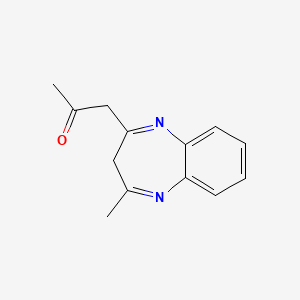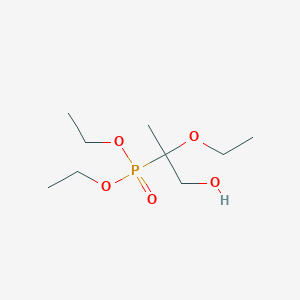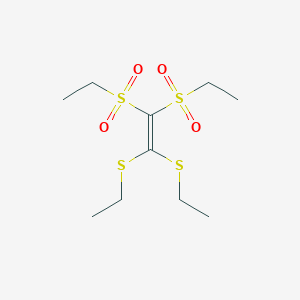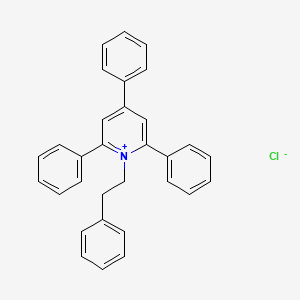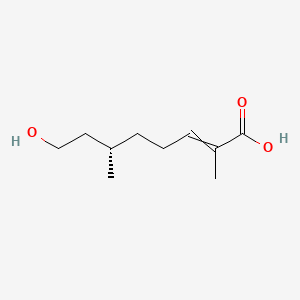
(6S)-8-Hydroxy-2,6-dimethyloct-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-8-Hydroxy-2,6-dimethyloct-2-enoic acid is an organic compound with a unique structure that includes a hydroxyl group, a double bond, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-8-Hydroxy-2,6-dimethyloct-2-enoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 2,6-dimethyl-2-octene and hydroxylating agents. The reaction typically requires specific conditions, including controlled temperature and pH, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(6S)-8-Hydroxy-2,6-dimethyloct-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bond results in a saturated compound.
Aplicaciones Científicas De Investigación
(6S)-8-Hydroxy-2,6-dimethyloct-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyl groups and double bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6S)-8-Hydroxy-2,6-dimethyloct-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond play crucial roles in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biological effects, including modulation of metabolic pathways and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
(6S)-5-Methyltetrahydrofolic acid: Similar in structure but with different functional groups.
(6S)-6-Fluoroshikimic acid: Shares the (6S) configuration but has a fluorine atom and different reactivity.
Uniqueness
(6S)-8-Hydroxy-2,6-dimethyloct-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
87442-13-5 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
(6S)-8-hydroxy-2,6-dimethyloct-2-enoic acid |
InChI |
InChI=1S/C10H18O3/c1-8(6-7-11)4-3-5-9(2)10(12)13/h5,8,11H,3-4,6-7H2,1-2H3,(H,12,13)/t8-/m0/s1 |
Clave InChI |
CDAJACJYYZHNJA-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](CCC=C(C)C(=O)O)CCO |
SMILES canónico |
CC(CCC=C(C)C(=O)O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


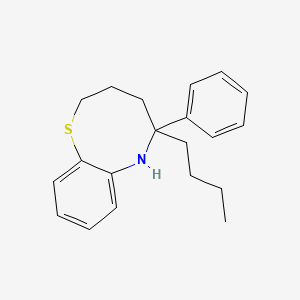

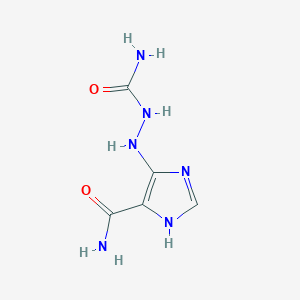

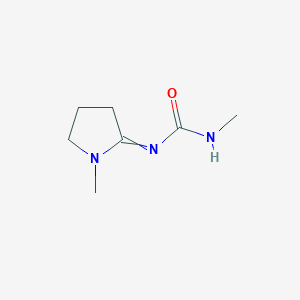

![3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde](/img/structure/B14385479.png)
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
